molecular formula C10H11NO2S B8329323 6-(2-Hydroxyethyl) 4H-benzo[1,4]thiazin-3-one

6-(2-Hydroxyethyl) 4H-benzo[1,4]thiazin-3-one

Cat. No.: B8329323
M. Wt: 209.27 g/mol
InChI Key: XKMSVFHYIRCOTR-UHFFFAOYSA-N
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Description

6-(2-Hydroxyethyl) 4H-benzo[1,4]thiazin-3-one is a useful research compound. Its molecular formula is C10H11NO2S and its molecular weight is 209.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11NO2S

Molecular Weight

209.27 g/mol

IUPAC Name

6-(2-hydroxyethyl)-4H-1,4-benzothiazin-3-one

InChI

InChI=1S/C10H11NO2S/c12-4-3-7-1-2-9-8(5-7)11-10(13)6-14-9/h1-2,5,12H,3-4,6H2,(H,11,13)

InChI Key

XKMSVFHYIRCOTR-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(S1)C=CC(=C2)CCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of iron powder (1.24 g, 22 mmol) and sodium chloride (1.24 g, 21 mmol) in 50% aqueous ethanol (25 ml) was heated under reflux for 15 minutes. A solution of crude (g) (0.92 g, 3.6 mmol) in ethanol (5 ml) was then added quickly and the reaction mixture was heated under reflux for 2 hours. The mixture was filtered through keiselguhr and the solution was evaporated to dryness. The residue was dissolved in water and acidified to pH5 with 1M aqueous hydrochloric acid. The precipitate was collected by filtration, washed with water, then dried to give a white solid (0.35 g, 46%).
Name
( g )
Quantity
0.92 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.24 g
Type
catalyst
Reaction Step Two
Name
Yield
46%

Synthesis routes and methods II

Procedure details

To a stirred solution of 6-vinyl-4H-benzo[1,4]thiazin-3-one (5.73 g, 30.0 mmole) in dry THF (100 mL) at RT was added 2M BH3.THF (7.5 mL, 15.0 mmole). After 24 h, H2O (15 mL) was slowly added to the reaction mixture followed by 3M NaOH (5 mL) and 30% H2O2 (3.3 mL). After the reaction solution was stirred for 3 h at 50° C., the reaction was concentrated under vacuum. The residue was dissolved in EtOAc and washed with H2O (20 mL) and 1M HCl (20 mL). The organic solution was dried (Na2SO4), concentrated under vacuum, and the remaining solid purified on silica (CH2Cl2/CH3OH, 95:5) afforded the title compound (2.60 g, 41%) as light yellow solid: LC-MS (ES): m/e 210 (M+H)+.
Name
6-vinyl-4H-benzo[1,4]thiazin-3-one
Quantity
5.73 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Yield
41%

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